![molecular formula C17H18F3N3O3 B2734867 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2198011-69-5](/img/structure/B2734867.png)

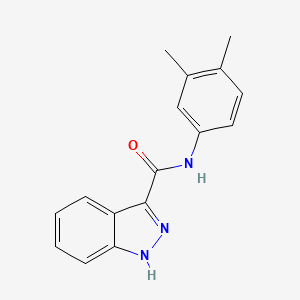

2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its oxazole and pyridine rings, along with its other substituents. However, without specific data, it’s challenging to provide a detailed molecular structure analysis14.Chemical Reactions

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Oxazoles and pyridines can undergo a variety of chemical reactions, but without specific information, it’s difficult to provide a detailed chemical reactions analysis5.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Ring-Opening Reactions and Synthetic Applications : The study of ring-opening reactions of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts under the influence of tertiary amines has provided insights into the synthesis of compounds with complex structures, including those similar in complexity to 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine. These synthetic routes offer pathways for preparing valuable building blocks for further chemical transformations (Jones & Phipps, 1976).

Catalytic Approaches to Unconventional Piperidines : A regioselective method for introducing a methoxycarbonyl methyl group to pyridine has been developed, utilizing copper(II) triflate under mild conditions. This method facilitates the synthesis of polyfunctionalized piperidine derivatives, highlighting an innovative approach to generating structures that may include or resemble the queried compound (Crotti, Berti, & Pineschi, 2011).

Biological Relevance and Molecular Studies

Antimicrobial Activities : Novel thiazolo-triazolo-pyridine carbonitrile derivatives have shown significant antimicrobial activity against a range of bacteria and fungi, underlining the potential for compounds with similar structures in therapeutic applications. The structural variation and substitution patterns play a crucial role in modulating biological activity, as demonstrated in the synthesis and evaluation of these compounds (Suresh, Lavanya, & Rao, 2016).

Synthesis of Trifluoromethyl-Substituted Aminopyrroles : Utilizing a trifluoromethyl-containing building block, the preparation of trifluoromethyl-substituted aminopyrroles was achieved through a 2H-azirine ring expansion strategy. This research highlights the synthetic versatility and potential utility of trifluoromethyl groups in developing compounds with enhanced chemical and biological properties (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. However, without specific information, it’s difficult to provide a detailed safety and hazards analysis7.

Direcciones Futuras

The future directions for research on this compound would depend on its biological activity and potential applications. However, without specific information, it’s difficult to provide detailed future directions1.

I hope this general information is helpful. For more detailed information, specific experimental data and studies would be needed.

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O3/c1-11-13(9-21-26-11)16(24)23-7-5-12(6-8-23)10-25-15-4-2-3-14(22-15)17(18,19)20/h2-4,9,12H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBUVUDBACJWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)

![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)

![N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2734794.png)

![2-[[1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2734797.png)

![6-[4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734799.png)

![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2734804.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)